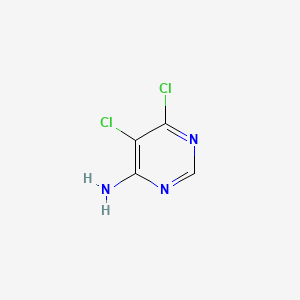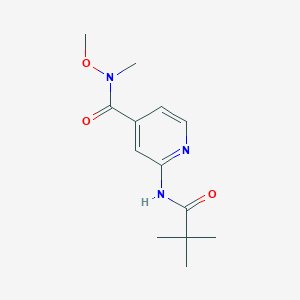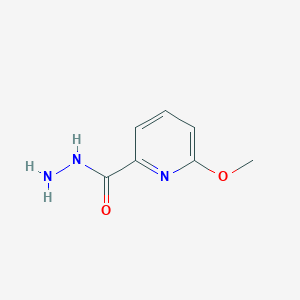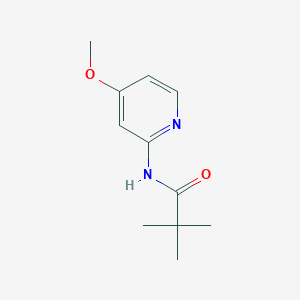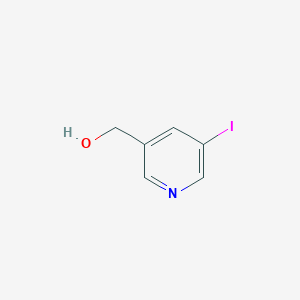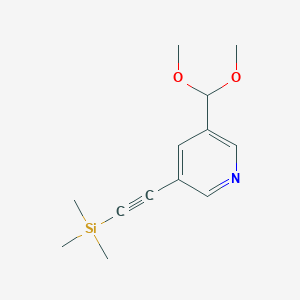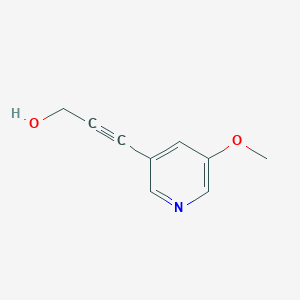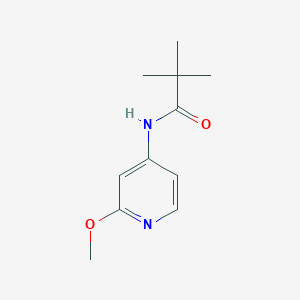
4-(トリフルオロメチル)フェニルヒドラジン塩酸塩
概要
説明
4-(Trifluoromethyl)phenylhydrazine Hydrochloride is an organic compound with the molecular formula C7H8ClF3N2 . It is used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride is represented by the SMILES stringCl.NNC1=CC=C (C=C1)C (F) (F)F . The InChI Key is WCAGNYIHAYOPSE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenylhydrazine Hydrochloride appears as white to cream or yellow flakes or powder . It has a molecular weight of 212.6 . The boiling point is 118-122 °C/17 mmHg (lit.) and the melting point is 63-65 °C (lit.) . It is insoluble in water .科学的研究の応用
有機合成
4-(トリフルオロメチル)フェニルヒドラジン塩酸塩: は、有機合成における貴重な試薬です。これは、有機分子に4-(トリフルオロメチル)フェニル部分を導入するために使用され、これらの化合物の化学的および物理的特性を大幅に変更することができます。 複雑な有機構造の合成におけるその使用は、トリフルオロメチル基の生物系での代謝に抵抗する能力のために重要であり、それにより医薬品の活性を延長します .
医薬品研究
医薬品研究では、この化合物は、さまざまな薬理活性分子の合成のための前駆体として役立ちます。その誘導体は、酵素阻害や受容体調節などの治療特性について調査されています。 トリフルオロメチル基は、その親油性のために医薬品化学において特に重要であり、薬物が生物膜を透過するのを助けます .
農薬開発
この化合物の誘導体は、農薬での潜在的な使用について調査されています。 殺虫剤や除草剤にトリフルオロメチル基を導入すると、その有効性と安定性を高めることができ、害虫や雑草に対してより効果的になりながら、環境分解を受けにくくなります .
染料化学
染料化学の分野では、4-(トリフルオロメチル)フェニルヒドラジン塩酸塩は、改良された特性を持つ染料を合成するために使用されます。 トリフルオロメチル基は、染料分子の熱安定性と光安定性に寄与することができ、これはさまざまな用途における長持ちする着色に不可欠です .
グラフェンオキシドの還元
この化合物は、グラフェンオキシドの1段階還元と官能基化における、フッ素原子を含むフェニルヒドラジン系還元剤として機能します。 このプロセスは、電子機器、センサー、エネルギー貯蔵デバイスなど、幅広い用途を持つグラフェン系材料の調製において重要です .
パウロンの合成
4-(トリフルオロメチル)フェニルヒドラジン塩酸塩: は、キナーゼ阻害活性で知られている化合物のクラスである、2-ヨード-9-トリフルオロメチル-パウロンの合成に使用されます。 これらの化合物は、細胞周期調節を妨げる能力のために、新しい抗がん剤の開発において注目されています .
作用機序
Target of Action
It’s known that the compound can act as a phenylhydrazine-based reductant .
Mode of Action
4-(Trifluoromethyl)phenylhydrazine Hydrochloride, containing fluorine atoms, participates in the one-step reduction and functionalization of graphene oxide
Biochemical Pathways
It’s known to be involved in the reduction and functionalization of graphene oxide .
Result of Action
It’s known to participate in the one-step reduction and functionalization of graphene oxide .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Safety and Hazards
生化学分析
Biochemical Properties
4-(Trifluoromethyl)phenylhydrazine Hydrochloride plays a significant role in biochemical reactions, particularly in the reduction and functionalization of graphene oxide . It interacts with various enzymes, proteins, and other biomolecules, acting as a phenylhydrazine-based reductant containing fluorine atoms. These interactions often involve the formation of hydrazones and oximes, which are crucial in organic synthesis . The compound’s ability to participate in these reactions highlights its importance in biochemical processes.
Cellular Effects
4-(Trifluoromethyl)phenylhydrazine Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can impact cell function by altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride involves its interaction with biomolecules through the formation of hydrazones and oximes . These reactions typically occur with aldehydes and ketones, where the nitrogen atom in the hydrazine group acts as a nucleophile, forming a stable adduct. This process is often irreversible, leading to significant changes in the chemical properties of the reactants . The compound’s ability to reduce graphene oxide further underscores its role as a potent reductant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride can change over time. The compound is generally stable when stored at temperatures between 2-8°C The stability and degradation of the compound over time can influence its efficacy and safety in biochemical applications .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a reductant in biochemical reactions. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory irritation, and potential systemic toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and industrial applications.
Metabolic Pathways
4-(Trifluoromethyl)phenylhydrazine Hydrochloride is involved in various metabolic pathways, particularly those related to its role as a reductant. It interacts with enzymes and cofactors that facilitate the reduction of graphene oxide and the formation of hydrazones and oximes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical processes.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing its use in biochemical applications and minimizing potential adverse effects.
Subcellular Localization
4-(Trifluoromethyl)phenylhydrazine Hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, making it crucial to study its localization patterns to understand its biochemical roles fully.
特性
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGNYIHAYOPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640488 | |
| Record name | [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2923-56-0 | |
| Record name | [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)
